molecular formula C17H14Cl3F3N2O2 B3014731 4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide CAS No. 302934-85-6

4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide

Cat. No. B3014731
CAS RN: 302934-85-6
M. Wt: 441.66
InChI Key: GSLCJVJPKZVGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-methoxy-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}benzamide” is a chemical compound with the linear formula C17H14Cl3F3N2O2. It has a molecular weight of 441.668 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Transformation and Excretion in Biological Systems

The study by Arita et al. (1970) explored the transformation of metoclopramide in rabbits, revealing insights into the drug's metabolism and excretion pathways. Although the specific compound wasn't mentioned, understanding such transformations can be crucial for developing new drugs with similar functional groups (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

In Vitro Receptor Binding Properties

Hall, Köhler, and Gawell (1985) investigated the binding properties of eticlopride, a substituted benzamide, to dopamine-D2 receptors. Their research provides a framework for understanding how similar compounds might interact with brain receptors (Hall, Köhler, & Gawell, 1985).

Crystalline Forms Characterization

Yanagi et al. (2000) characterized two crystalline forms of a similar compound, providing valuable information on the physical and chemical properties essential for pharmaceutical applications (Yanagi, Mizoguchi, Adachi, Sato, Kodama, Anzai, Takagishi, Kamei, Fujiwara, Matsushita, Yamashoji, & Inoue, 2000).

Novel Supramolecular Packing Motifs

Lightfoot, Mair, Pritchard, and Warren (1999) discovered new supramolecular packing motifs, indicating the potential for developing innovative materials based on similar chemical structures (Lightfoot, Mair, Pritchard, & Warren, 1999).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-methoxy-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N2O2/c1-27-13-7-5-10(6-8-13)14(26)25-15(16(18,19)20)24-12-4-2-3-11(9-12)17(21,22)23/h2-9,15,24H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLCJVJPKZVGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide

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